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Abstract

Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating
hormone (TSH) receptor (TSHR).[1][2][3][4] This technical guide provides an in-depth overview
of its molecular pharmacology, consolidating key quantitative data, detailing experimental
methodologies, and illustrating relevant biological pathways and workflows. Org 274179-0
demonstrates nanomolar potency in inhibiting TSH- and thyroid-stimulating immunoglobulin
(TSI)-mediated TSHR activation, making it a significant compound for the research of Graves'
disease (GD) and Graves' ophthalmopathy (GO).[1][2] It acts as an allosteric modulator,
inhibiting receptor signaling with minimal effect on the binding affinity of the orthosteric ligand,
TSH.[1][5] Furthermore, it exhibits inverse agonist activity by reducing the basal activity of
constitutively active TSHR mutants.[1][6]

Quantitative Pharmacological Data

The inhibitory potency of Org 274179-0 has been characterized across various cellular assays
and signaling pathways. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Org 274179-0 on TSHR-Mediated Signaling
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Cell Line Stimulant IC50 (nM) Reference
Pathway
cAMP (CRE-

CHO-hTSHR _ bTSH 9 [5]
Luciferase)
cAMP (CRE-

CHO-hTSHR _ hTSH 11 [5]
Luciferase)
cAMP (CRE-

CHO-hTSHR _ M22 (TSI) 5 [5]
Luciferase)
Phospholipase C

CHO-hTSHR bTSH 5 [7]
(PLC)
Phospholipase C

CHO-hTSHR M22 (TSI) 4 [7]

(PLC)

CHO-hTSHR: Chinese Hamster Ovary cells stably expressing the human TSH receptor. bTSH:
bovine TSH. hTSH: human TSH. M22: a monoclonal thyroid-stimulating immunoglobulin.

Table 2: Binding Affinity of Org 274179-0

Parameter Value (nM)

Method

Reference

KB (TSH-occupied
TSHR)

37

Operational Model of

Allosterism

KB (M22-occupied
TSHR)

20

Operational Model of

Allosterism

[5]

KB represents the equilibrium dissociation constant of the allosteric antagonist.

Table 3: Inverse Agonist Activity of Org 274179-0 on Constitutively Active TSHR Mutants

Org 274179-0 effectively inhibits the increased basal activity of various naturally occurring,

constitutively active TSHR mutants with nanomolar potencies.[1][5]

Mechanism of Action
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Org 274179-0 functions as a non-competitive, allosteric antagonist of the TSHR.[8] Its
mechanism involves binding to a site on the receptor distinct from the orthosteric binding site
for TSH. This allosteric modulation changes the efficacy of the TSH-receptor complex in
stimulating downstream G-protein signaling (Gs and Gq) rather than altering the binding affinity
of TSH itself.[5] This is evidenced by the observation that increasing concentrations of Org
274179-0 cause only a minor rightward shift in the concentration-response curves of TSH.[5]

Signaling Pathways Affected

The TSH receptor primarily signals through two major G-protein-coupled pathways:

o Gas Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular
cyclic AMP (CAMP).

e Gag Pathway: Activation of phospholipase C (PLC), resulting in the generation of inositol
phosphates and diacylglycerol.

Org 274179-0 effectively inhibits both of these signaling cascades initiated by TSH or TSIs.[5]
[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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